Butane-1,2,3,4-tetrol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHWFMMPAWVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859289 | |
| Record name | Butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859289 | |
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Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Threitol | |
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CAS No. |
7541-59-5, 6968-16-7, 7493-90-5 | |
| Record name | 1,2,3,4-Butanetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7541-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetritol | |
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| Record name | NSC20660 | |
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| Record name | Butane-1,2,3,4-tetrol | |
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| Record name | Butane-1,2,3,4-tetrol | |
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| Record name | 1,2,3,4-Butanetetrol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Considerations and Isomerism of Butane 1,2,3,4 Tetrol
Diastereomeric Forms: Erythritol (B158007) and Threitol
Butane-1,2,3,4-tetrol (B1171214) exists as two diastereomers: erythritol and threitol. csbsju.eduncats.io Diastereomers are stereoisomers that are not mirror images of each other and possess different physical properties. libretexts.orglibretexts.org This difference in properties, such as melting point and optical rotation, arises from the distinct spatial arrangement of their atoms. csbsju.edulibretexts.org
Configurational Isomerism and Chiral Centers
The presence of two chiral centers in the this compound molecule is the root of its stereoisomerism. smolecule.comnih.gov A chiral center is a carbon atom bonded to four different groups, leading to non-superimposable mirror images. The specific configuration of the hydroxyl (-OH) groups at these chiral carbons dictates whether the isomer is erythritol or threitol. researchgate.net
Meso Compound Characteristics (Erythritol)
Erythritol is a unique stereoisomer known as a meso compound. csbsju.edulibretexts.org Although it contains two chiral centers, it is achiral and therefore optically inactive. csbsju.edulibretexts.orgacs.org This is due to an internal plane of symmetry that divides the molecule into two identical, mirror-image halves. csbsju.edulibretexts.orglibretexts.org This internal symmetry causes the optical rotations of the two chiral centers to cancel each other out. csbsju.edulibretexts.org The systematic IUPAC name for this meso form is (2R,3S)-butane-1,2,3,4-tetrol. wikipedia.orgnih.gov
Properties of this compound Diastereomers
| Property | Erythritol | Threitol |
|---|---|---|
| Melting Point | 121°C csbsju.edulibretexts.org | 88-89°C csbsju.edulibretexts.org |
| Optical Rotation | 0° (optically inactive) csbsju.edulibretexts.org | Optically active csbsju.edulibretexts.org |
| Chirality | Achiral (meso) csbsju.edulibretexts.org | Chiral wikipedia.org |
Enantiomeric Pairs: D-Threitol and L-Threitol
Unlike the meso form of erythritol, threitol is chiral and exists as a pair of enantiomers: D-threitol and L-threitol. csbsju.eduwikipedia.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org They have identical physical properties, except for the direction in which they rotate plane-polarized light. csbsju.edulibretexts.org
Absolute Configuration Assignment (R/S Nomenclature)
The absolute configuration of each chiral center in the threitol enantiomers can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules, denoted by R (from the Latin rectus for right) or S (from the Latin sinister for left). wikipedia.orgyale.edulibretexts.org
D-Threitol has the systematic IUPAC name (2R,3R)-butane-1,2,3,4-tetrol . researchgate.netwikipedia.orgnih.gov
L-Threitol has the systematic IUPAC name (2S,3S)-butane-1,2,3,4-tetrol . researchgate.netnih.gov
A study involving butane-1,2,3,4-tetraol-based amphiphiles designated the isomer with a (2S, 3S) configuration as the A-isomer and the one with a (2R, 3R) configuration as the B-isomer, confirming they are enantiomers of each other. nih.gov
Influence of Stereochemistry on Chemical Reactivity and Interactions
The specific three-dimensional arrangement of atoms in stereoisomers significantly influences their chemical reactivity and how they interact with other molecules, particularly in biological systems. smolecule.com
Research on this compound-based amphiphilic stereoisomers for studying membrane proteins has demonstrated the critical role of chirality. nih.govrsc.orgresearchgate.netrsc.orgnih.gov These studies revealed that stereoisomers with identical head and tail groups but different stereochemistry in the this compound linker region exhibited markedly different behaviors in stabilizing membrane proteins. nih.govrsc.orgresearchgate.netrsc.orgnih.gov This highlights that even subtle changes in the spatial arrangement of functional groups can lead to significant differences in intermolecular interactions. nih.gov For instance, the multiple hydroxyl groups in this compound facilitate strong hydrogen bonding with biological macromolecules. smolecule.com
Furthermore, the stereochemistry of this compound derivatives has been shown to be a key factor in their self-aggregation tendencies. One study found that meso-isomers of butane-1,2,3,4-tetraol-based maltosides (BTMs) had a stronger tendency to self-aggregate compared to the chiral A- and B-isomers. nih.gov
Stereoisomeric Purity and Control in Research Contexts
In scientific research, particularly in fields like pharmacology and materials science, the stereoisomeric purity of compounds is of utmost importance. The different stereoisomers of a molecule can exhibit vastly different biological activities and chemical properties.
The synthesis of stereoisomerically pure forms of this compound derivatives often requires stereoselective methods. For example, the Sharpless asymmetric dihydroxylation is a well-known method used to introduce hydroxyl groups with high stereospecificity, allowing for the synthesis of specific stereoisomers. nih.govrsc.org
The characterization and confirmation of stereoisomeric purity are crucial steps in such research. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the diastereomeric purity of the synthesized isomers. nih.gov For instance, in a study on BTMs, the distinct peaks in the 1H NMR spectra for the A-, B-, and M-isomers confirmed their high diastereomeric purity. nih.gov Other methods like chiral chromatography can also be used to assess the stereochemical purity of a compound. ontosight.ai
The ability to synthesize and verify the purity of specific stereoisomers of this compound and its derivatives is essential for understanding their structure-activity relationships and for the development of new materials and therapeutic agents. nih.govrsc.orgrsc.org
Synthetic Strategies and Methodologies for Butane 1,2,3,4 Tetrol and Its Derivatives
Dihydroxylation Reactions
Dihydroxylation of alkenes is a primary method for synthesizing vicinal diols, which are compounds with hydroxyl groups on adjacent carbon atoms. This strategy is directly applicable to the synthesis of butane-1,2,3,4-tetrol (B1171214) from butene precursors.
Syn-dihydroxylation introduces two hydroxyl groups to the same face of a double bond. Osmium tetroxide (OsO₄) is a highly effective and reliable reagent for this transformation, yielding glycols through a concerted mechanism. The reaction proceeds through a cyclic osmate ester intermediate, which is subsequently hydrolyzed to release the diol.
The stereochemical outcome of the reaction is dependent on the stereochemistry of the starting alkene. For instance, the syn-dihydroxylation of a cis-alkene results in a meso-diol, while the same reaction with a trans-alkene yields a racemic mixture of enantiomeric diols.
Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction have been developed. These methods utilize a catalytic amount of OsO₄ along with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), to regenerate the osmium catalyst in situ.
Table 1: Comparison of Osmium Tetroxide-based Dihydroxylation Reagents
| Reagent System | Description | Advantages | Disadvantages |
|---|---|---|---|
| Stoichiometric OsO₄ | Uses a full equivalent of osmium tetroxide. | High reliability and efficiency. | Expensive and highly toxic. |
| Catalytic OsO₄ / NMO (Upjohn Dihydroxylation) | Employs a catalytic amount of OsO₄ with NMO as the co-oxidant. | Reduces cost and toxicity. | Can sometimes lead to side reactions if not carefully controlled. |
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).
The chiral ligand coordinates to the osmium catalyst, creating a chiral environment that directs the dihydroxylation to one face of the alkene, leading to the preferential formation of one enantiomer of the diol. The choice of ligand determines the stereochemical outcome. Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product.
The mechanism involves the formation of a complex between the osmium tetroxide and the chiral ligand. This complex then reacts with the alkene via a [3+2] cycloaddition to form a cyclic intermediate, which upon hydrolysis, yields the chiral diol.
Table 2: Key Components of Sharpless Asymmetric Dihydroxylation
| Component | Function |
|---|---|
| Osmium Tetroxide (catalytic) | The primary oxidizing agent that forms the diol. |
| Chiral Ligand (e.g., (DHQ)₂PHAL) | Creates a chiral environment to induce enantioselectivity. |
| Stoichiometric Oxidant (e.g., K₃[Fe(CN)₆]) | Regenerates the osmium catalyst. |
| Base (e.g., K₂CO₃) | Maintains a basic pH, which accelerates the reaction. |
Reduction Methodologies
Reduction of functionalized precursors is another important route to this compound and other polyols.
This compound can be synthesized through the reduction of various butanediol (B1596017) precursors. For instance, the reduction of 1,4-diacetoxy-2-butene, which can be derived from 1,3-butadiene, is an industrial route to 1,4-butanediol, a related compound. The reduction of esters of malic acid using reducing agents like sodium borohydride (B1222165) is another synthetic pathway. Additionally, 2,3-epoxy-1,4-butanediol can be catalytically hydrogenated to produce 1,2,4-butanetriol, a related polyol.
The selective reduction of carbonyl compounds is a key strategy in polyol synthesis. For example, the reduction of 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde to the corresponding benzyl (B1604629) alcohol can be achieved with high selectivity using sodium borohydride in the presence of acetic acid, which prevents undesired intramolecular transesterification.
The polyol process itself can be used as a reduction method. In this technique, a metal salt or oxide is suspended in a polyol, such as ethylene (B1197577) glycol or glycerol, and heated. The polyol acts as both the solvent and the reducing agent, leading to the formation of metallic nanoparticles. This method has been extended to the reduction of oxide thin films, demonstrating its versatility.
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives for the synthesis of polyols.
Enzymes can be used to perform specific transformations with high regio- and stereoselectivity. For instance, the chemoenzymatic synthesis of asymmetrically branched human milk oligosaccharides has been achieved by combining chemical synthesis with selective enzymatic glycosylation. In this approach, glycosyltransferases are used to add specific sugar moieties to a chemically synthesized core structure.
Genetically engineered microorganisms can also be employed for the synthesis of polyols. For example, Pseudomonas fragi can convert D-xylose to D-xylonic acid, which is then converted to D-1,2,4-butanetriol by a modified strain of Escherichia coli. This two-microbe process demonstrates a "green" synthetic route to chiral polyols from renewable feedstocks. Similarly, biocatalytic asymmetric hydrogen-transfer reactions using enzymes like alcohol dehydrogenases can be used to produce chiral butanediols from ketone precursors with high yield and stereoselectivity.
Enzymatic Esterification for Kinetic Resolution of Diols
Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign tool for the separation of enantiomers from a racemic mixture. wikipedia.org This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer, leaving the other unreacted. wikipedia.org In the context of diols like the precursors to this compound, EKR is often accomplished through enzymatic esterification or acylation.
Lipases are particularly well-suited for this purpose due to their broad substrate tolerance, commercial availability, and ability to function in non-aqueous solvents. nih.gov The kinetic resolution of racemic 1,2-diols via lipase-catalyzed acylation yields chiral diols and their corresponding esters. nih.gov These products can then be easily separated, and the ester can be hydrolyzed back to the diol, providing access to both enantiomers of the starting material. nih.gov
A common strategy involves the use of an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). For instance, studies on various racemic 1,2-diols have demonstrated that lipases like Pseudomonas cepacia lipase (PSL-C) can achieve good conversion rates and high enantioselectivity. nih.gov The efficiency of the resolution is often quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity for one enantiomer over the other.
Table 1: Lipase-Catalyzed Kinetic Resolution of a Model Racemic Diol ((±)-5d)
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) of Product | Selectivity (E) |
|---|---|---|---|---|---|---|---|
| 1 | PSL-C | Vinyl Acetate | MTBE | 24 | 45 | 88 | Good |
| 2 | CalA | Vinyl Acetate | MTBE | 16 | 38 | - | 17 |
Data derived from a study on a heteroaromatic 1,2-diol, illustrating the principle of lipase-catalyzed kinetic resolution. nih.gov MTBE: tert-butyl methyl ether
The choice of solvent and temperature can significantly influence both the activity and selectivity of the enzyme. nih.gov While lowering the temperature may decrease the reaction rate, it does not always lead to an improvement in enantioselectivity. nih.gov Furthermore, the nature of the acyl donor can be varied, with reagents like isopropenyl acetate also proving effective. nih.gov The development of chemoenzymatic dynamic kinetic resolution (DKR) further enhances the utility of this method, aiming for a theoretical yield of 100% for a single desired enantiomer. acs.orgrsc.org
Novel Synthetic Pathways and Mechanistic Insights
Recent advancements in synthetic chemistry have provided novel pathways to this compound and its derivatives, with a focus on understanding the underlying reaction mechanisms to achieve greater control. The synthesis of specific stereoisomers of this compound-based amphiphiles, for example, showcases modern synthetic strategies. nih.gov
One prominent pathway involves the stereospecific dihydroxylation of but-2-ene-1,4-diol derivatives. nih.gov The mechanistic foundation of this approach lies in the predictable facial selectivity of the dihydroxylation reagent. For instance, the use of Osmium tetroxide (OsO₄) for the syn-dihydroxylation of (Z)-but-2-ene-1,4-diol derivatives leads to the formation of meso-isomers, such as meso-butane-1,2,3,4-tetrol. nih.govresearchgate.net This reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate which is then hydrolyzed to yield the syn-diol.
Conversely, the Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols from the corresponding (E)-alkene. This powerful method uses a catalytic amount of OsO₄ in conjunction with a chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, and a stoichiometric co-oxidant. The chiral ligand creates a chiral environment around the osmium center, directing the oxidation to one of the two faces of the double bond. This leads to high stereospecificity in the formation of either the (2S, 3S) or (2R, 3R) enantiomers of the this compound core. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly employed to gain deeper mechanistic insights into such transformations. nih.govresearchgate.net These studies can elucidate the structures of transition states and intermediates, helping to explain the origins of regio- and diastereoselectivity in complex reactions. nih.govresearchgate.net
Strategies for Stereoselective and Enantioselective Synthesis
Achieving high levels of stereocontrol is paramount in the synthesis of specific isomers of this compound, as the biological or material properties of its derivatives can be highly dependent on their stereochemistry. nih.govrsc.org The primary strategies for stereoselective and enantioselective synthesis rely on substrate control, reagent control, or catalyst control.
Reagent-Controlled Synthesis: The Sharpless asymmetric dihydroxylation is a prime example of a reagent-controlled or catalyst-controlled enantioselective reaction. nih.gov By selecting the appropriate chiral ligand (derived from either (DHQ)₂PHAL or (DHQD)₂PHAL), chemists can predictably synthesize either the (2R, 3R)- or (2S, 3S)-enantiomer of the diol from (E)-but-2-ene-1,4-diol derivatives. nih.gov
Table 2: Stereoselective Dihydroxylation of But-2-ene-1,4-diol Derivatives
| Starting Material | Dihydroxylation Method | Key Reagent(s) | Product Stereochemistry |
|---|---|---|---|
| (E)-but-2-ene-1,4-diol derivative | Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand | (2S, 3S) or (2R, 3R) |
| (Z)-but-2-ene-1,4-diol derivative | syn-dihydroxylation | OsO₄ | meso (2R, 3S) |
This table summarizes the stereochemical outcomes based on the synthetic pathway. nih.gov
Enzymatic Methods: As discussed previously, enzymatic kinetic resolution is a key strategy for obtaining enantiomerically pure materials. wikipedia.orgnih.gov Lipase-catalyzed selective acylation of racemic diols is a widely applied method. nih.gov The high selectivity of enzymes like Pseudomonas cepacia lipase allows for the separation of enantiomers with high enantiomeric excess (ee). nih.gov The success of these resolutions has led to the development of dynamic kinetic resolution processes, which combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, potentially converting the entire racemic starting material into a single enantiomer of the product. acs.org
These stereoselective and enantioselective strategies are crucial for synthesizing specific isomers like D-threitol ((2R,3R)-Butane-1,2,3,4-tetrol) and L-threitol ((2S,3S)-Butane-1,2,3,4-tetrol), which are diastereomers of the achiral erythritol (B158007) (meso-butane-1,2,3,4-tetrol). researchgate.netwikipedia.org
Table of Mentioned Compounds
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| This compound | This compound | Tetritol, Erythrol nih.govmatrix-fine-chemicals.com |
| D-threitol | (2R,3R)-Butane-1,2,3,4-tetrol | - |
| L-threitol | (2S,3S)-Butane-1,2,3,4-tetrol | - |
| Erythritol | (2R,3S)-butane-1,2,3,4-tetrol | meso-butane-1,2,3,4-tetrol researchgate.net |
| Vinyl acetate | Ethenyl acetate | - |
| Isopropenyl acetate | 1-acetoxy-1-methylethene | - |
| Osmium tetroxide | Osmium(VIII) oxide | - |
Chemical Reactivity and Derivatization of Butane 1,2,3,4 Tetrol
Reactions of Hydroxyl Groups
The hydroxyl (-OH) groups are the primary sites of reactivity in butane-1,2,3,4-tetrol (B1171214), undergoing reactions typical of alcohols, such as esterification, etherification, oxidation, and dehydration. smolecule.com The presence of four such groups allows for the formation of mono-, di-, tri-, or tetra-substituted derivatives.
Esterification and etherification are key reactions for modifying the properties of this compound, converting the polar hydroxyl groups into less polar ester or ether linkages. These reactions are crucial for producing derivatives with applications as surfactants, emollients, and chemical intermediates.
Esterification: this compound can be esterified by reacting with carboxylic acids or their derivatives. smolecule.com Research has demonstrated the synthesis of erythritol (B158007) esters with fatty acids such as palmitic, stearic, lauric, and oleic acids. ysu.am These esterification reactions can be controlled to produce monoesters or diesters by adjusting the reaction conditions. For instance, selective preparation of β-erythritol fatty acid monoester can be achieved by reacting fatty acid and erythritol in a 1:2 to 1:3 molar ratio at 80-100°C in the presence of an acid catalyst. google.com Conversely, 2,3-erythritol fatty acid diesters can be prepared by using a 2:1 to 3:1 molar ratio of fatty acid to erythritol at a higher temperature range of 120-160°C. google.com
A comparative study on the esterification of erythritol with high aliphatic carboxylic acids showed that the reaction can proceed without catalysts at high temperatures (150–200ºC), although the use of acid catalysts can improve the yield of esters. researchgate.net
Etherification: The formation of ethers from this compound is another important functionalization reaction. In a study involving palladium-catalyzed reactions of allyl carbonate with polyols, threitol and erythritol were shown to efficiently generate terminal (1,2) monocarbonates, which involves ether linkages. nih.gov Williamson ether synthesis, a classical method for forming ethers, has been applied to derivatives of threitol to synthesize new macrocycles. researchgate.net
Table 1: Selected Esterification Reactions of Erythritol
| Carboxylic Acid | Molar Ratio (Acid:Erythritol) | Temperature (°C) | Catalyst | Product | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Fatty Acid | 1:2 - 1:3 | 80 - 100 | Acid Catalyst | β-Erythritol fatty acid monoester | >90% | google.com |
| Fatty Acid | 2:1 - 3:1 | 120 - 160 | Acid Catalyst | 2,3-Erythritol fatty acid diester | >90% | google.com |
| Palmitic Acid | Varied | 150 - 200 | None / TSA | Erythritol Palmitate Esters | - | researchgate.net |
| Stearic Acid | Varied | 150 - 200 | None / TSA | Erythritol Stearate Esters | - | researchgate.net |
The oxidation of this compound can yield various products, including ketones and aldehydes, depending on the oxidizing agent and reaction conditions. smolecule.com The oxidation typically targets the secondary hydroxyl groups.
In a study using mercury(II) acetate (B1210297) in a boiling methanolic solution, the secondary hydroxyl groups of erythritol and D-threitol were oxidized to yield DL- and D-glycerotetruloses, respectively. researchgate.net The structure of the starting tetritol was found to influence the rate of oxidation. researchgate.net
Enzymatic oxidation offers high selectivity. A polyol dehydrogenase from the yeast Lipomyces starkeyi was found to oxidize erythritol to L-erythrulose. acs.org This enzyme showed a preference for substrates with an R configuration at the C-3 position. acs.org Similarly, erythritol dehydrogenase from Mycobacterium smegmatis can oxidize erythritol. oberlin.edu
Table 2: Oxidation Products of this compound Isomers
| Starting Material | Oxidizing Agent / Enzyme | Product | Reference |
|---|---|---|---|
| Erythritol | Mercury(II) Acetate | DL-Glycerotetrulose | researchgate.net |
| D-Threitol | Mercury(II) Acetate | D-Glycerotetrulose | researchgate.net |
| Erythritol | Polyol dehydrogenase (L. starkeyi) | L-Erythrulose | acs.org |
| Erythritol | Gluconobacter sp. | L-Erythrulose | acs.org |
Under acidic conditions or high temperatures, this compound can undergo dehydration to form unsaturated compounds like alkenes or cyclic ethers. smolecule.com The regioselectivity of this process is highly dependent on the stereochemistry of the tetritol.
Intramolecular dehydration of erythritol and threitol in high-temperature water (523–573 K) has been studied. rsc.orgrsc.org Erythritol (with cis-hydroxyl groups on C2 and C3) is dehydrated to 1,4-anhydroerythritol (cis-3,4-tetrahydrofurandiol). acs.orgrsc.org In contrast, both L-threitol and DL-threitol (with trans-hydroxyl groups on C2 and C3) are dehydrated to 1,4-anhydrothreitol (trans-3,4-tetrahydrofurandiol). rsc.org This demonstrates a clear regioselective and stereospecific outcome based on the starting material's configuration.
The rate of dehydration is also affected by the stereochemistry. The dehydration of threitol is faster than that of erythritol, which is attributed to the structural hindrance caused by the cis-hydroxyl groups in erythritol during the dehydration process. rsc.orgrsc.orgresearchgate.net
Formation of Cyclic Derivatives
The multiple hydroxyl groups of this compound are well-suited for the formation of various cyclic derivatives, which is a key strategy for protecting the hydroxyl groups or for creating new molecular architectures.
Acetal (B89532) and ketal formation is a common method for protecting 1,2- and 1,3-diol functionalities. This compound can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals. youtube.comyoutube.com These cyclic structures are stable under neutral or basic conditions but can be easily removed with aqueous acid, making them excellent protecting groups in multi-step synthesis. youtube.com
The reaction of a diol, such as the adjacent hydroxyl groups in this compound, with a ketone or aldehyde forms a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring. chemtube3d.com For example, a threitol acetal has been utilized as a synthon in the synthesis of l-lyxo-phytosphingosine. ncats.io The formation of cyclic acetals is often favored entropically and kinetically compared to acyclic acetals. chemtube3d.com The use of butane-1,2-diacetals as selective protecting groups for trans-diequatorial-1,2-diols is a well-established strategy in carbohydrate chemistry. researchgate.net
Beyond dehydration, this compound and its derivatives can undergo other cyclization reactions to form a variety of heterocyclic structures.
Intramolecular Cyclization: As discussed in the dehydration section, the most prominent intramolecular cyclization is the formation of tetrahydrofuran (B95107) derivatives (anhydrotetritols). acs.orgrsc.org Other types of intramolecular cyclizations are also possible. For instance, a 1,3-dimesylate derivative of 2,4-di-O-protected this compound can be treated with sodium sulfide (B99878) to yield a protected thietanose, a four-membered sulfur-containing ring. beilstein-journals.org
Intermolecular Cyclization: this compound can serve as a scaffold for building larger cyclic structures through intermolecular reactions. In one example, derivatives of L-threitol have been used as the chiral backbone for the synthesis of crown ethers, which are large macrocyclic polyethers. researchgate.net Another study reports the synthesis of 1,4-bis(3-mercapto-1H-1,2,4-triazol-5-yl)this compound through a multi-step synthesis starting from D-glucose, where the this compound core is functionalized and then cyclized with other reagents.
Condensation Reactions for Oligomer and Polymer Precursors
This compound, particularly its meso-isomer erythritol, is a valuable monomer for the synthesis of biodegradable polyesters and other polymers through condensation reactions. rsc.orgmdpi.com These reactions typically involve the esterification of the hydroxyl groups of erythritol with dicarboxylic acids, leading to the formation of polyester (B1180765) chains. rsc.org The properties of the resulting polymers can be tailored by varying the length of the diacid comonomer and the polymerization conditions. rsc.orgresearchgate.net
Melt polycondensation is a common method used to synthesize these polyesters, often performed at elevated temperatures and under vacuum to facilitate the removal of water, a byproduct of the esterification reaction. researchgate.net This process can be carried out without the need for catalysts, which is advantageous for biomedical applications where catalyst residues can be a concern. researchgate.net
A series of aliphatic polyester elastomers have been synthesized by the polycondensation of erythritol with various α,ω-dicarboxylic acids, including glutaric, adipic, pimelic, suberic, azelaic, sebacic, dodecanedioic, and tetradecanedioic acids. rsc.org The resulting prepolymers can be further cured at elevated temperatures to form cross-linked elastomers with a range of mechanical properties. mdpi.comresearchgate.net For instance, poly(erythritol sebacate) cured at 120 °C is a very soft and elastic material, while curing at 140 °C produces a more rigid and stronger material. researchgate.net The crystallinity of the polymers is also influenced by the length of the diacid; shorter diacids tend to form amorphous prepolymers, whereas longer diacids result in semi-crystalline materials. mdpi.comresearchgate.net
In addition to polyesters, this compound derivatives can be used to create other types of polymers. For example, erythritol dicarbonate (B1257347) can react with difunctional primary amines to produce linear thermoplastic polyurethanes. google.com These polymers can range from hard, brittle resins to tough, rubbery solids depending on their molecular weight. google.com Furthermore, the use of amines with higher functionality can lead to the formation of cross-linked, infusible polymers suitable for casting or as adhesives. google.com
This compound can also be incorporated into other polymer structures, such as benzoxazine (B1645224) resins, to introduce specific properties. nih.gov The inclusion of an erythritol acetal structure into the main chain of polybenzoxazines can result in thermosetting resins that are degradable in acidic conditions. nih.gov
Table 1: Properties of Poly(erythritol dicarboxylate) Elastomers
| Diacid Used | Prepolymer Molecular Weight (Da) | Glass Transition Temperature (Tg) of Prepolymer (°C) | Young's Modulus of Cured Polymer (MPa) | Ultimate Tensile Strength of Cured Polymer (MPa) | Elongation at Break of Cured Polymer (%) |
| Glutaric acid | - | - | 0.08–80.37 | 0.14–16.65 | 22–466 |
| Adipic acid | 700-1450 | -7 to -46.8 | 0.08–80.37 | 0.14–16.65 | 22–466 |
| Pimelic acid | 700-1450 | -7 to -46.8 | 0.08–80.37 | 0.14–16.65 | 22–466 |
| Suberic acid | 700-1450 | -7 to -46.8 | 0.08–80.37 | 0.14–16.65 | 22–466 |
| Azelaic acid | 700-1450 | -7 to -46.8 | 0.08–80.37 | 0.14–16.65 | 22–466 |
| Sebacic acid | 700-1450 | -20.4 (cured at 120°C), -16.6 (cured at 140°C) | 0.08 (cured at 120°C), 1.92 (cured at 140°C) | 0.14 (cured at 120°C), 1.03 (cured at 140°C) | 466 (cured at 120°C), 85 (cured at 140°C) |
| Dodecanedioic acid | 700-1450 | -7 to -46.8 | 0.08–80.37 | 0.14–16.65 | 22–466 |
| Tetradecanedioic acid | 700-1450 | -7 to -46.8 | 0.08–80.37 | 0.14–16.65 | 22–466 |
Data compiled from multiple sources. rsc.orgresearchgate.net
Regioselective and Stereoselective Functionalization
The presence of four hydroxyl groups in this compound presents a challenge and an opportunity for regioselective and stereoselective functionalization. The ability to selectively modify specific hydroxyl groups is crucial for the synthesis of complex molecules and materials with defined structures and properties.
One approach to achieve regioselectivity is through the use of protecting groups. For instance, in the synthesis of amphiphilic stereoisomers based on this compound, the hydroxyl groups can be selectively protected and deprotected to allow for the introduction of different functional groups at specific positions. nih.gov This strategy has been employed to create a novel class of stereo-isomeric amphiphiles, designated this compound-based maltosides (BTMs), where the stereochemistry of the this compound linker plays a significant role in the properties of the resulting amphiphiles. nih.govrsc.org
Enzymatic and asymmetric chemical methods can also be employed to achieve stereoselective hydroxylation and functionalization. For example, cytochrome P450 monooxygenases can introduce hydroxyl groups with high enantiomeric excess. Substrate engineering, where directing groups are incorporated into the cyclobutane (B1203170) derivative, can enhance regioselectivity.
Boronic acids have been explored for their ability to mediate the selective epimerization of hydroxyl groups in carbohydrates. semanticscholar.org This strategy involves the formation of boronate esters, which can drive the equilibrium towards a desired stereoisomer. semanticscholar.org This approach has the potential to be applied to this compound and its derivatives for the stereoselective synthesis of rare sugars and other complex molecules. semanticscholar.org
The synthesis of stereoisomers and the racemate of this compound-1,4-di-(methanesulfonate) has been achieved through the reaction of the corresponding di-bromobutane-2,3-diol with silver methanesulfonate. google.com This demonstrates the ability to selectively functionalize the primary hydroxyl groups at the 1 and 4 positions.
Table 2: Examples of Regioselective and Stereoselective Reactions of this compound Derivatives
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
| DL-1,4-dibromobutane-2,3-diol | Silver methanesulfonate, anhydrous acetonitrile | Nucleophilic Substitution | DL-Threitol-1,4-di-(methanesulfonate) | google.com |
| Meso-1,4-dibromobutane-2,3-diol | Silver methanesulfonate, anhydrous acetonitrile | Nucleophilic Substitution | Erythritol-1,4-di-(methanesulfonate) | google.com |
| D-1,4-dibromobutane-2,3-diol | Silver methanesulfonate, anhydrous acetonitrile | Nucleophilic Substitution | D-Threitol-1,4-di-(methanesulfonate) | google.com |
| L-1,4-dibromobutane-2,3-diol | Silver methanesulfonate, anhydrous acetonitrile | Nucleophilic Substitution | L-Threitol-1,4-di-(methanesulfonate) | google.com |
| Erythritol | Dicarboxylic acids (e.g., sebacic acid) | Polycondensation | Poly(erythritol dicarboxylate)s | rsc.orgresearchgate.net |
| Erythritol dicarbonate | Difunctional primary amines | Polycondensation | Linear thermoplastic polyurethanes | google.com |
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Chiral Building Block in Complex Organic Synthesis
The chiral intermediates derived from butane-1,2,3,4-tetrol (B1171214) are instrumental in the synthesis of complex, biologically active molecules. By leveraging the defined stereochemistry of erythritol-derived building blocks, chemists can construct polyoxygenated heterocycles and other intricate molecular architectures that are often found in natural products and pharmaceuticals. nih.gov For instance, a chiral aldehyde prepared from an erythritol (B158007) derivative through lipase-mediated desymmetrization has been used in diastereoselective Passerini reactions to create a library of new molecules. nih.gov Further cyclizations of these products can yield bicyclic polyoxygenated heterocycles, which are scaffolds of significant interest in medicinal chemistry. nih.gov Another key application is the synthesis of 2-C-methyl-D-erythritol 4-phosphate (MEP), a crucial intermediate in the mevalonate-independent biosynthetic pathway for isoprenoids, which is essential in many organisms. nih.gov
Beyond complex bioactive molecules, this compound derivatives are valuable intermediates in the production of various fine chemicals. ontosight.ai The ability to generate all four diastereomeric protected tetroses from the single starting material, erythritol, highlights its versatility. researchgate.net These C4 building blocks are used in the synthesis of chiral pharmaceuticals, agrochemicals, and other high-value chemical products. researchgate.net For example, a straightforward preparation of enantiomerically pure 2-O-benzyl-erythro-butanetetrols has been developed, showcasing its utility. researchgate.net The synthesis of derivatives like 2-methyl-D-erythritol also provides a rapid and convenient route for generating isotopically labeled intermediates essential for biochemical studies. nih.gov
Utilization in Polymer Chemistry
The tetra-functional nature of this compound, with its four hydroxyl groups, makes it an excellent monomer for creating polymeric materials. wikipedia.org Its bio-based origin makes it an attractive, sustainable alternative to petroleum-derived monomers for the synthesis of biodegradable polymers. nih.govnih.gov
This compound is used as a monomer in the polycondensation reactions to form both polyesters and polyurethanes. nih.gov In polyester (B1180765) synthesis, it can be reacted with various dicarboxylic acids to create a range of aliphatic polyester elastomers. rsc.org By varying the length of the diacid co-monomer, materials with a wide spectrum of physical and mechanical properties can be designed, from soft and flexible to more rigid structures. rsc.org These polyesters have shown potential for use as biomaterials in soft tissue engineering due to their elasticity and biocompatibility. rsc.org The enzymatic synthesis of poly(erythritol sebacate) has been explored, demonstrating that the reaction conditions can be tuned to control the polymer's final mechanical properties. researchgate.netresearchgate.net
In the field of polyurethanes, erythritol can serve as the polyol component that reacts with isocyanates. nih.govacs.org This has led to the development of biodegradable polyurethanes with potential applications in the biomedical field. nih.gov
Table 1: Mechanical Properties of Poly(erythritol dicarboxylate) Elastomers This table displays the range of mechanical properties achieved for polyesters synthesized from erythritol and various α,ω-diacids. The data illustrates how the choice of diacid co-monomer influences the material's characteristics. rsc.org
| Diacid Co-monomer | Young's Modulus (MPa) | Ultimate Tensile Stress (MPa) | Rupture Strain (%) |
| Glutaric Acid | 80.37 | 16.65 | 22 |
| Adipic Acid | - | - | - |
| Pimelic Acid | - | - | - |
| Suberic Acid | - | - | - |
| Azelaic Acid | - | - | - |
| Sebacic Acid | 0.08 | 0.14 | 466 |
| Dodecanedioic Acid | - | - | - |
| Tetradecanedioic Acid | - | - | - |
| Note: The table presents the range of values reported. Specific values for each diacid can be found in the source literature. rsc.org |
The presence of four hydroxyl groups allows this compound to act as an effective cross-linking agent, creating robust, three-dimensional polymeric networks. When reacted with difunctional primary amines, erythritol dicarbonate (B1257347) can form linear, thermoplastic polymers. google.com However, when amines with higher functionality (e.g., triamines) are used, the result is a cross-linked, infusible thermoset polymer. google.com These cross-linked materials are useful as casting or potting compositions, adhesives, or impregnants that can be cured into hard, tough resins without the need for catalysts. google.com This cross-linking ability is crucial for developing materials with high durability and thermal stability.
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The multiple hydrogen-bonding donor and acceptor sites on this compound make it an ideal candidate for constructing complex supramolecular assemblies. rsc.orgresearchgate.net
In the solid state, this compound molecules are linked by extensive O-H⋯O hydrogen bonds, forming three-dimensional supramolecular structures. iucr.org This ability to form predictable hydrogen-bonding networks is fundamental to its application in crystal engineering. Furthermore, it can act as a ligand, chelating metal ions like Erbium(III) to form coordination complexes that are themselves assembled into larger supramolecular architectures through hydrogen bonding. iucr.org
A significant application is in host-guest chemistry, where a host molecule can selectively bind a guest molecule. A derivative, (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL), has been developed as a novel chiral host compound. rsc.org This host has demonstrated the remarkable ability to selectively include guest molecules like methylcyclohexanones, even forcing them into their energetically unfavorable axial conformations within the host-guest complex. rsc.org This highlights the profound effect that subtle host-guest interactions can have on molecular geometry. Additionally, stereoisomeric amphiphiles based on a this compound linker have been designed to study membrane proteins, demonstrating the importance of chirality in the linker region for effective protein stabilization. rsc.org
Design and Synthesis of Chiral Host Compounds (e.g., Tetraphenylbutane-tetrol derivatives)
A notable class of chiral host compounds derived from this compound is the tetraphenylbutane-tetrol (TETROL) family. The synthesis of the parent compound, (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol, originates from the readily available and optically active tartaric acid. grafiati.com The synthetic strategy involves the modification of the diester of tartaric acid through the use of aromatic Grignard reagents, such as phenylmagnesium bromide. grafiati.com
This synthetic route is not limited to phenyl groups; a variety of derivatives have been created by employing different aromatic Grignard reagents. grafiati.com These include derivatives with anisyl, tolyl, and naphthyl groups, as well as aromatic rings bearing fluoro and trifluoromethyl substituents at ortho, meta, or para positions. grafiati.com A computational study has shown that in its most stable conformation, the butane (B89635) backbone of TETROL adopts an anti-conformation, with the four hydroxyl groups arranged in a syn orientation relative to the backbone. rsc.org This geometry is stabilized by a pair of 1,3-hydrogen bonding interactions. rsc.org
The synthesis of another class of derivatives, butane-1,2,3,4-tetraol-based maltosides (BTMs), has also been reported. The A- and B-isomers are synthesized from (E)-but-2-ene-1,4-diol derivatives using Sharpless asymmetric dihydroxylation to introduce hydroxyl groups with high stereospecificity. rsc.org In contrast, the M-isomers are derived from (Z)-but-2-ene-1,4-diol via syn-dihydroxylation with osmium tetroxide. rsc.org
Host-Guest Interactions and Inclusion Phenomena
The tartaric acid-derived host compound, (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL), exhibits extensive host-guest chemistry, forming crystalline inclusion compounds, or clathrates, with a variety of guest molecules. acs.org This behavior is characteristic of a clathrand, which possesses temporary interstitial cavities that form in the presence of a guest compound in the solid state. acs.org
TETROL has demonstrated the ability to form complexes with a wide range of guests, including:
Pyridines (e.g., pyridine, 3-methylpyridine, 4-methylpyridine) rsc.orgresearchgate.net
Cyclohexanones (e.g., cyclohexanone, 2-, 3-, and 4-methylcyclohexanone) rsc.orgresearchgate.net
Alkyl aromatics and anilines acs.org
Saturated and unsaturated six-membered heterocyclic compounds acs.org
Cyclic alcohols and amines (e.g., cyclohexanol, morpholine) grafiati.com
The host-guest ratio in these complexes is often 1:1. grafiati.com For instance, TETROL forms 1:1 complexes with all four isomeric methylcyclohexanones. rsc.org However, other stoichiometries have been observed, such as a 1:2 host-guest ratio with pyridine. rsc.org The formation of these inclusion compounds is driven by intermolecular interactions, primarily hydrogen bonding between the hydroxyl groups of the host and heteroatoms of the guest. X-ray diffraction data have revealed that the guest is consistently held within the host crystal via a hydrogen bond, where the host acts as the donor and the guest as the acceptor. grafiati.com
In a study involving γ-butyrolactone (GBL), 2-pyrrolidone (NP), N-methyl-2-pyrrolidone (NMP), and N-ethyl-2-pyrrolidone (NEP), TETROL formed crystalline inclusion compounds with NP, NMP, and NEP, but not with GBL. acs.org The resulting complexes with NP, NMP, and NEP all exhibited a 1:1 host-to-guest ratio. acs.org
Enantioselective Recognition and Separation via Clathrate Formation
The chirality inherent in (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL) and its derivatives makes them effective hosts for the enantioselective recognition and separation of racemic guest compounds through the formation of diastereomeric host-guest complexes. grafiati.com This process, known as chiral resolution, relies on the differential stability of the complexes formed between the chiral host and each enantiomer of the guest.
TETROL and its derivatives have been successfully used to resolve a number of racemic mixtures. For example, when recrystallized from racemic 2- and 3-methylcyclohexanone, TETROL shows a preference for the (R)-enantiomers, resulting in enantiomeric excesses (e.e.) of 21.7% and 16.7%, respectively. grafiati.com In the case of camphor, the (S)-enantiomer is favored, although with a low e.e. of 3.8%. grafiati.com
Derivatives of TETROL have also demonstrated enantioselective capabilities. p-AnisylTETROL, for instance, preferentially includes the (S)-enantiomer of 2- and 3-methylcyclohexanone, with e.e. values of 44.3% and 20.4%, respectively. grafiati.com It also shows a slight preference for the (S)-enantiomer of 2-butanol (B46777) (1.7% e.e.). grafiati.com In contrast, p-tolylTETROL resolves 2-butanol with a 23.5% e.e. in favor of the (R)-enantiomer. grafiati.com o-TolylTETROL has been shown to prefer the (R)-enantiomers of methyl phenyl sulfoxide (B87167) and 2-butanol, with e.e. values of 29.2% and 21.5%, respectively. grafiati.com
A particularly striking example of chiral recognition is the inclusion of 3- and 4-methylcyclohexanone (B47639) by TETROL. In these cases, the guest molecules are exclusively included in their higher-energy axial methyl conformations, rather than the more stable equatorial forms. rsc.org This demonstrates the profound influence of subtle host-guest interactions in determining the geometry of the included guest molecule. rsc.org
Table 1: Enantioselective Separation of Racemic Guests by TETROL and its Derivatives
| Host Compound | Racemic Guest | Preferred Enantiomer | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| TETROL | 2-Methylcyclohexanone | R | 21.7% |
| TETROL | 3-Methylcyclohexanone | R | 16.7% |
| TETROL | Camphor | S | 3.8% |
| p-AnisylTETROL | 2-Methylcyclohexanone | S | 44.3% |
| p-AnisylTETROL | 3-Methylcyclohexanone | S | 20.4% |
| p-AnisylTETROL | 2-Butanol | S | 1.7% |
| p-TolylTETROL | 2-Butanol | R | 23.5% |
| o-TolylTETROL | Methyl phenyl sulfoxide | R | 29.2% |
| o-TolylTETROL | 2-Butanol | R | 21.5% |
Data sourced from Pohl, 2015. grafiati.com
Development of Amphiphilic Compounds and Detergents
This compound serves as a key structural component in the design of novel amphiphilic compounds and detergents, particularly for applications in the study of membrane proteins. acs.orgresearchgate.netnih.gov A significant class of these synthetic detergents is the butane-1,2,3,4-tetraol-based maltosides (BTMs). nih.govrsc.org These amphiphiles are designed with two alkyl chains and two dimaltoside headgroups connected by a this compound linker. nih.gov The presence of two chiral centers at the C2 and C3 positions of the butanetetrol linker allows for the synthesis of three distinct stereoisomers: A-BTMs (2S, 3S), B-BTMs (2R, 3R), and M-BTMs (meso). nih.gov
The physical properties of these detergents, such as their tendency to form micelles, are influenced by both their stereochemistry and the length of their alkyl chains. nih.gov Generally, the size of the micelles formed by BTMs increases with longer alkyl chains. nih.gov For instance, for the M-isomers, the micelle size increases from 3.2 nm to 4.7 nm as the alkyl chain length goes from C9 to C11. nih.gov The M-isomers also tend to form larger micelles compared to the A- and B-isomers. nih.gov
Stereochemistry-Dependent Efficacy in Membrane Protein Stabilization
A critical finding in the development of this compound-based detergents is that their efficacy in stabilizing membrane proteins is highly dependent on the stereochemistry of the butanetetrol linker. acs.orgnih.gov Despite having identical head and tail groups, the different stereoisomers of BTMs exhibit markedly different behaviors when used to stabilize various target membrane proteins. nih.gov This underscores the significant role of detergent stereochemistry in the manipulation and study of membrane proteins. nih.govrsc.org
Systematic studies have shown that variations in the chirality of the amphiphile's architecture lead to significant differences in their ability to stabilize membrane proteins. nih.gov For most of the membrane proteins tested, the stabilizing efficacy of the BTM stereoisomers was distinctly different. rsc.org This stereoisomeric difference in detergent efficacy provides an important design principle for the creation of new and more effective amphiphiles for membrane protein research. rsc.org
In addition to stereochemistry, the length of the alkyl chains also influences the detergent's performance. rsc.org An increase in alkyl chain length generally leads to enhanced detergent efficacy, highlighting the importance of the hydrophobic-hydrophilic balance in detergent design. rsc.org For example, the M-BTM-C11 detergent, which has a C11 alkyl chain, was found to be significantly superior to the commonly used detergent DDM for all four membrane proteins targeted in one study. rsc.org
The observed differences in efficacy among the stereoisomers can be attributed to the relative orientation of the two maltoside headgroups, which is influenced by the stereochemistry of the butanetetrol linker. semanticscholar.org In an aqueous solution, the hydrophobic alkyl chains of the detergent molecules adopt a conformation that reduces the dihedral angle between them. semanticscholar.org This change, in turn, affects the dihedral angle between the two hydrophilic headgroups. semanticscholar.org For the M-isomers, a reduction in the dihedral angle between the alkyl chains leads to a decrease in the angle between the headgroups. semanticscholar.org Conversely, for the A- and B-isomers, the same change results in an increase in the angle between the headgroups. semanticscholar.org These subtle conformational differences, dictated by the stereochemistry of the this compound core, have a profound impact on the detergent's interaction with and stabilization of membrane proteins.
Theoretical and Computational Investigations of Butane 1,2,3,4 Tetrol
Quantum Mechanical Studies (e.g., Density Functional Theory)
Quantum mechanical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetics of butane-1,2,3,4-tetrol (B1171214) isomers. These studies provide a foundational understanding of the molecule's behavior in the absence of solvent effects (gas phase) and can be extended to model condensed-phase properties.
The presence of four hydroxyl groups and three rotatable carbon-carbon bonds gives rise to a complex potential energy surface for this compound with numerous possible conformers. DFT calculations have been employed to identify the most stable conformations of its diastereomers, erythritol (B158007) (the meso form) and L-threitol (the chiral form), and to quantify their relative energies.
A key study using the B3LYP functional with the 6-311++G(d,p) basis set performed a comprehensive conformational search for both isomers in the gas phase. uc.ptnih.gov
For erythritol , a significant number of conformers must be considered to accurately describe its structure. The global minimum energy conformer is distinguished by a bent carbon backbone, which allows for the formation of a strong intramolecular hydrogen bond between the two terminal hydroxyl groups (O1-H···O4), creating a stable seven-membered ring. uc.ptnih.gov This primary interaction is supplemented by two weaker hydrogen bonds between vicinal hydroxyl groups. uc.pt
For L-threitol , the conformational landscape is dominated by two low-energy conformers. Both of these predominant structures are stabilized by a cyclic network of four intramolecular hydrogen bonds that involves all of the available hydroxyl groups. uc.ptnih.gov This extensive hydrogen-bonding network contributes significantly to their high stability. uc.pt
The conformational stability is determined by both electronic energy and Gibbs free energy, and the relative populations of these conformers can be calculated to determine the weighted mean enthalpy of the diastereomers. uc.ptnih.gov
| Diastereomer | Conformer | Relative Electronic Energy (kJ/mol) | Relative Gibbs Free Energy (G) at 298.15 K (kJ/mol) | Key Stabilizing Features |
|---|---|---|---|---|
| Erythritol | ER1 (Lowest Energy) | 0.00 | 0.00 | Strong terminal (O1···O4) H-bond and two vicinal H-bonds. uc.pt |
| Erythritol | ER2 | 1.75 | 3.05 | Alternative H-bond network. |
| Erythritol | ER3 | 2.12 | 2.10 | Alternative H-bond network. |
| L-Threitol | TR1 (Lowest Energy) | 0.00 | 0.00 | Cyclic system of four intramolecular H-bonds. uc.pt |
| L-Threitol | TR2 | 0.10 | 0.11 | Cyclic system of four intramolecular H-bonds. uc.pt |
DFT calculations are a powerful tool for mapping reaction pathways and identifying the transition state (TS) structures of chemical reactions involving polyols. By calculating the potential energy surface, researchers can determine activation energies and elucidate reaction mechanisms. For instance, DFT has been used to investigate the aminolysis of erythritol dicarbonate (B1257347), a derivative of erythritol, revealing a non-concerted, self-catalyzed mechanism. researchgate.net
While specific DFT studies on the transition states of reactions like oxidation or dehydration of this compound itself are not widely published, the methodology is well-established. Such a study would involve:
Reactant and Product Optimization: Geometries of the starting materials (e.g., erythritol) and expected products (e.g., 1,4-anhydroerythritol from intramolecular dehydration) are optimized to find their lowest energy structures.
Transition State Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This structure represents the highest energy barrier along the reaction coordinate.
Frequency Analysis: A calculation of vibrational frequencies is performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. fossee.in
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the identified TS correctly connects the desired reactant and product minima. fossee.in
This computational approach allows for the prediction of the feasibility of different reaction pathways, such as the intramolecular dehydration of erythritol and threitol to form cyclic ethers. researchgate.net
Analysis of Intramolecular Interactions
The structure, stability, and chemical properties of this compound are dominated by a complex network of intramolecular interactions, primarily hydrogen bonds.
The four hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, leading to extensive intramolecular O-H···O hydrogen bonding. Computational studies have shown that these interactions are the primary determinant of the most stable conformations in the gas phase. uc.ptresearchgate.net
In Erythritol : The most stable conformer features a prominent hydrogen bond between the hydroxyl groups on C1 and C4, leading to a puckered, seven-membered ring-like structure. This is accompanied by weaker O-H···O bonds between adjacent (vicinal) hydroxyl groups. nih.gov
In L-Threitol : The lowest energy conformers are stabilized by a highly stable, cyclic network of four sequential O-H···O hydrogen bonds, where each hydroxyl group participates as both a donor and an acceptor. nih.gov
| Diastereomer | Interaction | H···O Distance (Å) | O-H···O Angle (°) |
|---|---|---|---|
| Erythritol (ER1) | O1-H···O4 (Terminal) | 1.838 | 151.7 |
| Erythritol (ER1) | O2-H···O1 (Vicinal) | 2.253 | 107.5 |
| Erythritol (ER1) | O4-H···O3 (Vicinal) | 2.227 | 110.0 |
| L-Threitol (TR1) | O1-H···O2 | 2.032 | 115.1 |
| L-Threitol (TR1) | O2-H···O4 | 1.967 | 128.9 |
| L-Threitol (TR1) | O3-H···O1 | 1.986 | 129.2 |
| L-Threitol (TR1) | O4-H···O3 | 2.029 | 115.5 |
In systems with multiple hydrogen bonds, such as polyols, the total stabilization energy is often greater than the sum of individual bond energies. This phenomenon is known as cooperativity. nih.govcam.ac.uk The formation of one hydrogen bond can polarize the participating atoms, increasing the hydrogen bond donor acidity and acceptor basicity of adjacent functional groups, thereby strengthening subsequent hydrogen bonds in a chain or network. cam.ac.ukresearchgate.net
This effect is particularly evident in the highly stable cyclic hydrogen bond network of L-threitol. The formation of the first H-bond in the chain increases the polarity of the next hydroxyl group, making it a better H-bond donor, and so on around the ring. cam.ac.ukresearchgate.net DFT studies can quantify this effect by analyzing the electron density distribution, showing that cooperativity arises from electrostatic interactions and non-additive effects due to electron density redistribution. nih.gov AIM and NBO analyses on similar sugar molecules have confirmed the presence of cooperative networks of hydrogen bonds. researchgate.net While the first H-bond in a chain provides the largest incremental stabilization, subsequent additions continue to add stability, though the effect is dominated by nearest-neighbor interactions. cam.ac.ukresearchgate.net
Molecular Dynamics Simulations
While quantum mechanical studies are excellent for analyzing static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations have been applied to this compound to study its conformational dynamics, hydration, and behavior in different environments.
In one study, MD simulations were performed on erythritol and L-threitol in aqueous solution to understand their solution-phase conformations. rsc.org The results, including computed NMR proton-proton coupling parameters, showed fair agreement with experimental data, validating the simulation model. rsc.org These simulations help to bridge the gap between theoretical gas-phase structures and the behavior of these molecules in a biological or chemical solution.
Other MD simulations have explored:
The effect of erythritol as an osmolyte on protein folding, showing that erythritol molecules can cluster near a protein surface, displace water, and form hydrogen bonds with the protein. researchgate.net
The thermal properties of sugar alcohols, where equilibrium molecular dynamics (EMD) was used to calculate properties like thermal conductivity in both solid and liquid phases. researchgate.net
The behavior of erythritol when confined within the nanopores of a metal-organic framework (ZIF-8), investigating its phase transitions and melting point depression. escholarship.org
These simulations typically employ classical force fields (e.g., GROMOS) and are run for nanoseconds to observe the molecular motions, interactions with solvent, and thermodynamic properties of the system. rsc.orgresearchgate.netescholarship.org
Structure-Property Relationships from Computational Modeling
Computational modeling serves as a powerful tool for elucidating the intricate relationships between the molecular structure of this compound and its physicochemical properties. Theoretical investigations, primarily through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide insights at an atomic level that complement experimental findings. These studies are crucial for understanding how stereochemistry, conformational preferences, and intermolecular interactions govern the compound's behavior.
Density Functional Theory (DFT) Investigations
DFT calculations have been instrumental in determining the preferred conformations and electronic structures of this compound and its derivatives. For its common stereoisomers, erythritol (the meso form) and threitol (the chiral form), DFT studies have revealed the critical role of intramolecular hydrogen bonding in dictating their conformational stability.
One study utilized DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set to investigate the gas-phase structures of erythritol and L-threitol. nih.gov For erythritol, the lowest energy conformer is significantly stabilized by a strong intramolecular hydrogen bond between the two terminal hydroxyl groups, which results in the formation of a seven-membered ring. nih.gov This primary interaction is supplemented by two weaker hydrogen bonds between adjacent hydroxyl groups. nih.gov In contrast, the most stable conformers of L-threitol are characterized by a cyclic system of four intramolecular hydrogen bonds involving all available hydroxyl groups. nih.gov These findings underscore how stereoisomerism directly influences the pattern of intramolecular forces, which in turn determines the molecule's three-dimensional shape and stability.
Further computational work has explored how the stereochemistry of the this compound linker in more complex amphiphilic molecules influences their macroscopic properties. In a study of this compound-based maltosides (BTMs), DFT calculations at the B3LYP/6-31G* level were used to find the energy-minimized conformation of different stereoisomers. nih.govrsc.org The analysis focused on two key dihedral angles, X (between hydrophobic arms) and Y (between hydrophilic groups). rsc.org The calculations revealed distinct conformational differences between the isomers.
| BTM Isomer | Linker Stereochemistry | Calculated Dihedral Angle (X) | Calculated Dihedral Angle (Y) |
|---|---|---|---|
| M-Isomer | meso (2R, 3S or 2S, 3R) | < 60° | < 60° (smallest) |
| A-Isomer | 2S, 3S | < 60° | > 60° |
| B-Isomer | 2R, 3R | < 60° | > 60° |
This table summarizes the calculated dihedral angles for different stereoisomers of this compound-based maltosides (BTMs) as determined by DFT calculations. The M-isomer shows significantly different conformational angles compared to the A- and B-isomers. nih.govrsc.org
Molecular Dynamics (MD) Simulations
MD simulations offer a dynamic perspective on the behavior of this compound (as erythritol) in various environments, from aqueous solutions to complex biological systems. These simulations model the movement of atoms over time, providing insights into intermolecular interactions and their effects on material properties.
MD simulations have been used to study the interaction of erythritol with proteins. One such study on alcohol dehydrogenase found that erythritol molecules tend to cluster near the protein, displacing water from its surface and forming direct hydrogen bonds with the protein itself. researchgate.net This interaction was observed to reduce the conformational fluctuations of the protein, suggesting a stabilizing effect. researchgate.net
Other MD studies have investigated the thermophysical properties of erythritol as a phase-change material. Simulations have been employed to understand the mechanisms of melting and crystallization at a molecular level. researchgate.net Furthermore, when erythritol is confined within the nanopores of materials like zeolitic imidazolate frameworks (ZIFs), MD simulations can elucidate behaviors that are difficult to probe experimentally. escholarship.org These simulations show that attractive interactions between erythritol and the ZIF structure can frustrate crystallization and lead to a significant depression of the melting point, a property crucial for thermal energy storage applications. escholarship.org
Computed Physicochemical Properties
Computational chemistry provides valuable predictions for various physicochemical properties of molecules based on their structure. For this compound, these properties are calculated using quantitative structure-property relationship (QSPR) models and other computational methods.
| Property | Computed Value | Source |
|---|---|---|
| Molecular Weight | 122.12 g/mol | PubChem nih.gov |
| XLogP3 | -2.3 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 122.05790880 Da | PubChem nih.gov |
| Topological Polar Surface Area | 80.9 Ų | PubChem nih.gov |
This table presents key physicochemical properties of this compound computed from its molecular structure. nih.gov
These computed values, such as the low XLogP3 value, confirm the high hydrophilicity of the molecule, a direct consequence of the four hydroxyl groups in its structure. The topological polar surface area (TPSA) is another important parameter that relates to a molecule's ability to form hydrogen bonds and influences properties like solubility and permeability.
Advanced Analytical Characterization in Research of Butane 1,2,3,4 Tetrol
Spectroscopic Techniques
Spectroscopy is fundamental to the structural analysis of Butane-1,2,3,4-tetrol (B1171214), providing insights into its molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Stereochemical Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the various stereoisomers of this compound. Both ¹H and ¹³C NMR provide critical data for assigning stereochemistry and confirming the purity of synthesized or isolated isomers.
In the study of this compound-based amphiphilic stereoisomers, ¹H NMR spectroscopy has been effectively used to confirm high diastereomeric purity. The distinct chemical environments of protons in different stereoisomers lead to unique spectral features. For example, in this compound-based maltosides (BTMs), the protons attached to the anomeric carbon of the maltoside headgroup show distinct chemical shifts depending on the stereochemistry of the butane-tetrol linker. The coupling constants observed in ¹H NMR spectra also provide valuable stereochemical information.
Table 1: Representative ¹H NMR Data for Anomeric Protons in this compound-based Maltoside (BTM-C9) Stereoisomers
| Isomer | Anomeric Proton (Ha) Chemical Shift (ppm) | Coupling Constant (³J) (Hz) |
|---|---|---|
| A-isomer (2S, 3S) | 4.53 (doublet) | 8.0 |
| B-isomer (2R, 3R) | 4.46 (doublet) | 8.0 |
| M-isomer (meso) | 4.48 and 4.54 (two doublets) | 8.0 |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, which is dictated by the molecule's symmetry. For instance, the symmetrical isomers of this compound will show fewer signals than asymmetrical ones. Due to the symmetry in the butane (B89635) molecule, its ¹³C NMR spectrum shows only two signals, representing the two different chemical environments of the four carbon atoms. docbrown.infolibretexts.org This principle is applied to distinguish between the meso (erythritol) and chiral (threitol) forms of this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to its hydroxyl (O-H) and alkane (C-H, C-C) moieties. The presence of strong, broad absorption bands in the region of 3200-3600 cm⁻¹ is a definitive indicator of the O-H stretching vibrations from the alcohol groups. fiveable.me Strong absorptions between 2850 and 3000 cm⁻¹ are attributed to C-H stretching vibrations. fiveable.melibretexts.org
IR spectroscopy is also a valuable tool for characterizing different polymorphic forms of a compound. researchgate.netrsc.org Polymorphs, while chemically identical, have different crystal lattice arrangements, which can result in distinct IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹). These differences arise from variations in intermolecular interactions, such as hydrogen bonding, in the solid state.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3200 - 3600 (Strong, Broad) |
| Alkane | C-H stretch | 2850 - 3000 (Strong) |
| Alcohol | C-O stretch | 1050 - 1150 |
| Alkane | C-H bend | 1370 - 1470 |
| Alkane | C-C stretch | 800 - 1300 |
X-ray Diffraction Techniques
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about absolute structure, conformation, and crystal packing.
Single-Crystal X-ray Diffraction for Absolute Structure and Crystal Polymorphism
Single-crystal X-ray diffraction (SC-XRD) provides the absolute structure of a molecule, confirming its connectivity, configuration, and conformation. The 3D structures of the isomers of this compound, such as meso-erythritol, D-threitol, and L-threitol, have been determined using this technique. researchgate.net
SC-XRD is also the definitive method for identifying and characterizing polymorphism, which is the ability of a compound to exist in more than one crystalline form. In a study of a derivative, 1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol, SC-XRD was used to solve the crystal structures of two different polymorphs. researchgate.netrsc.org Both polymorphs were found to crystallize in the non-centrosymmetric orthorhombic, chiral P2₁2₁2₁ space group, with one molecule in the asymmetric unit, but with different molecular arrangements stabilized by O-H···O and C-H···O interactions. researchgate.netrsc.org
X-ray Powder Diffraction (XRPD) for Polymorph Characterization
X-ray Powder Diffraction (XRPD) is a critical tool in solid-state characterization, particularly for identifying and distinguishing between different crystalline polymorphs. americanpharmaceuticalreview.comcreative-biostructure.com Each polymorph has a unique crystal lattice, which produces a characteristic diffraction pattern, often referred to as a fingerprint. creative-biostructure.comrigaku.com
XRPD is widely used in polymorph screening and characterization. americanpharmaceuticalreview.com For the polymorphs of 1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol, XRPD was used to confirm the existence of two distinct crystalline forms. researchgate.netrsc.org The experimentally obtained XRPD patterns showed significant differences and corresponded well with patterns simulated from the single-crystal X-ray structures, confirming the identity of each polymorph. rsc.org This comparison between experimental and simulated patterns is a standard method for identifying known polymorphic forms in a bulk powder sample. rigaku.com
Calorimetric Methods
Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are used to measure the thermal properties of a material, including melting point, heat of fusion, and heat capacity. These methods are essential for investigating the thermodynamic stability relationships between different polymorphs.
For the two polymorphs of 1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol, DSC was employed to quantitatively determine their thermodynamic stability from 280 K up to their melting points. researchgate.netrsc.org By measuring the melting points, heats of fusion, and heat capacities of the solid phases and the supercooled melt, researchers established a monotropic relationship, where one polymorph was found to be more stable than the other throughout the entire temperature range evaluated. researchgate.netrsc.org Such studies are crucial for selecting the most stable solid form of a compound for further development.
Differential Scanning Calorimetry (DSC) for Thermodynamic Stability and Phase Behavior
Differential Scanning Calorimetry (DSC) is a pivotal thermoanalytical technique used to characterize the thermodynamic properties of materials such as this compound. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC provides quantitative data on thermal stability and phase transitions. Research on erythritol (B158007), the meso-stereoisomer of this compound, extensively utilizes DSC to evaluate its potential as a phase-change material (PCM) for thermal energy storage.
DSC analysis precisely determines key thermodynamic parameters. The melting of erythritol is an endothermic process observed as a distinct peak on a DSC thermogram. Studies have consistently identified the melting point of erythritol to be in the range of 117 °C to 120 °C. nih.gov One detailed analysis recorded the onset of melting at 119.5°C, with the peak of the transition occurring at 126.8°C. researchgate.net
The enthalpy of fusion (ΔHfus), or latent heat of fusion, is another critical parameter determined by DSC, representing the energy absorbed during the solid-to-liquid phase transition. Erythritol exhibits a high latent heat of fusion, with reported values around 340 J/g (or 41.5 kJ/mol). nih.govresearchgate.net This high energy storage capacity makes it an attractive material for thermal applications.
DSC is also employed to investigate the thermal stability and decomposition of the compound. Thermogravimetric analysis (TGA) is often coupled with DSC to monitor mass loss as a function of temperature. For erythritol, thermal decomposition has been shown to begin at approximately 160 °C, with more significant decomposition observed at temperatures above 300°C. researchgate.netrjpbcs.com
The phase behavior of this compound also includes the phenomenon of supercooling, where the liquid state is maintained at temperatures below its freezing point. DSC studies on erythritol have quantified this effect, noting that crystallization from the melted state can be significantly delayed, starting at temperatures as low as 71.2 °C, which represents a supercooling of approximately 47 K. rjpbcs.com This behavior is a critical consideration in its application as a PCM. The thermal stability can be affected by repeated thermal cycling, although studies have found it to be stable when heated under an inert atmosphere. nih.gov
Table 1: Thermodynamic Properties of Erythritol (meso-Butane-1,2,3,4-tetrol) Determined by DSC
| Thermodynamic Parameter | Reported Value | Reference |
|---|---|---|
| Melting Point (Onset) | 117 - 119.5 °C | nih.govresearchgate.net |
| Melting Point (Peak) | ~127 °C | researchgate.net |
| Enthalpy of Fusion (ΔHfus) | ~340 J/g (41.5 kJ/mol) | nih.govresearchgate.net |
| Decomposition Temperature (Onset) | ~160 - 326 °C | researchgate.netrjpbcs.com |
| Degree of Supercooling | ~47 K | rjpbcs.com |
Mass Spectrometry for Molecular Structure Elucidation (e.g., HRMS)
Mass spectrometry (MS) is an indispensable analytical tool for the molecular structure elucidation of organic compounds, including this compound. The technique provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of its elemental composition and the deduction of its structural features. High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy, enabling the confident assignment of molecular formulas to ions.
In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized, forming a molecular ion (M•+) which can then undergo fragmentation. The pattern of fragmentation is characteristic of the molecule's structure. Experimental GC-MS data for this compound reveals several key fragment ions. The most prominent peaks are often observed at m/z values of 61, 44, and 43. nih.gov These fragments arise from the cleavage of carbon-carbon and carbon-oxygen bonds within the polyol backbone.
The fragmentation can be controlled by varying the energy within the mass spectrometer. For instance, using direct analysis in real time mass spectrometry (DART-MS), a "soft" ionization technique, the fragmentation of erythritol can be systematically studied by adjusting the in-source collision-induced dissociation (CID) voltage. At low voltages, the deprotonated molecular ion or adducts are observed. As the voltage increases, characteristic fragmentation occurs, yielding a consistent pattern of smaller ions across different sugar alcohols. researchgate.net
Due to the low volatility of polyols, they are frequently analyzed using GC-MS after chemical derivatization, most commonly through silylation to form trimethylsilyl (B98337) (TMS) ethers. This process replaces the active hydrogens on the hydroxyl groups with TMS groups, increasing the volatility and thermal stability of the compound. The mass spectrum of the derivatized molecule shows a different fragmentation pattern. A predicted GC-MS spectrum for D-Threitol (a stereoisomer) as its tetrakis(trimethylsilyl) ether shows characteristic ions resulting from cleavages of the silylated structure.
Liquid chromatography-mass spectrometry (LC-MS) is also used for analysis, particularly for its applicability to non-volatile compounds without derivatization. Experimental LC-MS/MS data for this compound shows a base peak at m/z 43.0, with other significant fragments observed at m/z 41.0, 57.0, and 77.0. nih.gov The MS/MS capability allows for the isolation of a specific precursor ion and its subsequent fragmentation, providing more detailed structural information.
Biochemical and Environmental Relevance of Butane 1,2,3,4 Tetrol and Its Analogues
Butane-1,2,3,4-tetrol (B1171214) Derivatives in Biological Systems
The unique stereochemistry and functional groups of this compound derivatives make them valuable tools in biochemical research, particularly in the study of proteins and their interactions.
Investigation of Biological Activities of Derived Compounds (e.g., potential enzyme inhibitors, structural components)
While specific examples of this compound derivatives acting as potent enzyme inhibitors are not extensively documented in publicly available research, their primary role as structural components in novel biochemical tools is well-established. Their architecture is particularly suited for creating amphiphilic molecules designed to handle and stabilize membrane proteins for structural and functional studies. rsc.orgrsc.org
Amphiphiles are molecules with both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. mdpi.com This dual nature allows them to interact with membrane proteins, which are notoriously difficult to study because they are embedded in the hydrophobic environment of the cell membrane. rsc.org this compound can serve as a hydrophilic "linker" region in these synthetic amphiphiles. nih.gov
Interactions with Biomolecules (e.g., Membrane Protein Stabilization by Amphiphiles)
A significant application of this compound is in the creation of novel amphiphiles for the study of membrane proteins. rsc.orgnih.gov The selection of a suitable amphiphilic agent, or detergent, is a critical step for extracting these proteins from their native membrane environment and keeping them stable for analysis. rsc.org Conventional detergents often fail to maintain the structural integrity of many membrane proteins, leading to denaturation and aggregation. rsc.org
To address this, researchers have designed and synthesized a class of stereo-isomeric amphiphiles called butane-1,2,3,4-tetraol-based maltosides (BTMs) . rsc.orgnih.gov These molecules feature two alkyl (hydrophobic) chains and two dimaltoside (hydrophilic) headgroups connected by a this compound linker. nih.gov
Crucially, the stereochemistry of the this compound linker plays a vital role in the efficacy of these BTMs. nih.gov Studies have shown that different stereoisomers of BTMs exhibit markedly different abilities to stabilize various membrane proteins. nih.gov This highlights that the specific three-dimensional arrangement of the linker region is a key factor in designing effective detergents for membrane protein research. rsc.orgnih.gov The efficacy of these detergents also tends to increase with the length of the alkyl chains, underscoring the importance of the hydrophilic-hydrophobic balance in the molecule's design. rsc.orgnih.gov
Table 1: Efficacy of Butane-1,2,3,4-tetraol-based Maltoside (BTM) Stereoisomers in Membrane Protein Stabilization This table summarizes research findings on the differential effects of BTM stereoisomers on various membrane proteins. The efficacy often depends on the specific protein and the stereochemistry of the BTM's linker.
| BTM Stereoisomer Type | Chirality of this compound Linker | Observed Efficacy with Target Proteins (e.g., UapA, MelBSt, β2AR) | Reference |
|---|---|---|---|
| A-BTMs | 2S, 3S configuration | Showed favorable behavior, though generally less effective than M-isomers. Differences with B-isomers were relatively small for most proteins but substantial for others like β2AR. | nih.gov |
| B-BTMs | 2R, 3R configuration | Generally displayed the least favorable behavior among the three isomers tested. | nih.gov |
| M-BTMs | Meso (2R, 3S or 2S, 3R) configuration | Significantly better at stabilizing the tested membrane proteins compared to the A- and B-isomers, despite having the same head and tail groups. | nih.gov |
Occurrence and Formation in Natural Processes
Analogues of this compound are formed through natural processes in the environment and are involved in the metabolic activities of various organisms.
2-Methylthis compound as an Isoprene (B109036) Oxidation Product in Atmospheric Chemistry
2-Methylthis compound is a key derivative that serves as a prominent marker for the atmospheric oxidation of isoprene. copernicus.orgcopernicus.org Isoprene is a volatile organic compound emitted in vast quantities by vegetation. copernicus.org In the atmosphere, isoprene undergoes photo-oxidation, a chemical reaction initiated by sunlight, which leads to the formation of secondary organic aerosols (SOAs). copernicus.org
The formation of 2-methylthis compound is a significant component of these isoprene-derived SOAs. copernicus.org These compounds have been detected in aerosol samples from various environments, including boreal forests. copernicus.org Their presence indicates that the photo-oxidation of isoprene is a major contributor to aerosol formation, particularly during the summer. copernicus.org The physical state of these aerosols, whether liquid or solid, is an area of active research, as it influences their atmospheric behavior. copernicus.org
Biosynthesis Pathways of Related Polyols (e.g., in fungi and insects)
Polyols, or sugar alcohols, are widespread in fungi and play important physiological roles. researchgate.net While the direct biosynthesis of this compound itself is not the most commonly cited pathway, the metabolic routes for producing related polyols like mannitol, arabitol, erythritol (B158007), and sorbitol are well-studied in fungi. researchgate.net
These pathways are often linked to the metabolism of common sugars. For example, in many fungi, the pentose (B10789219) catabolic pathway metabolizes five-carbon sugars like L-arabinose and D-xylose through a series of reduction and oxidation steps involving various enzymes like reductases and dehydrogenases. nih.gov The polyol xylitol is a key intermediate in this pathway. nih.gov
Similarly, the more general polyol pathway can convert glucose into fructose (B13574). wikipedia.org In this two-step process, the enzyme aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. wikipedia.org
The specific pattern and concentration of polyols produced by a fungus can be influenced by the available carbohydrate source and environmental conditions. researchgate.net For instance, some fungi are categorized based on the types of polyols they produce, such as glycerol, arabitol, and mannitol. researchgate.net The production and accumulation of these polyols are involved in various cellular functions, including energy storage and response to osmotic stress. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes
The synthesis of specific stereoisomers of Butane-1,2,3,4-tetrol (B1171214) remains a significant area for research. While methods like Sharpless asymmetric dihydroxylation have been employed for stereoselective synthesis, there is a continuous need for more efficient and novel asymmetric routes. smolecule.com
Future research could focus on:
Catalytic Asymmetric Aldol (B89426) Reactions: The proline-catalyzed direct asymmetric aldol reaction has shown promise in the synthesis of anti-1,2-diols and could be adapted for the stereocontrolled synthesis of the this compound backbone. lookchem.com
Enzymatic and Biocatalytic Methods: The use of enzymes, such as aldolases or through processes like enzymatic desymmetrization of protected meso-butane-1,2,3,4-tetrol derivatives, offers a "green" and highly selective approach to obtaining chiral polyols. lookchem.com
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as D-glucose, to synthesize complex derivatives of this compound without the need for protecting hydroxyl groups is a promising strategy that has been explored and can be further optimized. researchgate.netresearchgate.netarabjchem.org
Flow Chemistry: Exploiting flow chemistry could lead to safer and more efficient syntheses of nitriles and other derivatives from this compound, offering better control over reaction conditions. sspc.ie
A comparative table of synthetic methods is presented below:
| Synthetic Method | Description | Potential Advantages |
| Sharpless Asymmetric Dihydroxylation | Catalytic oxidation of an alkene to a syn-diol using osmium tetroxide and a chiral ligand. smolecule.com | High enantioselectivity for certain olefin geometries. |
| Proline-Catalyzed Aldol Reaction | An organocatalytic approach to form carbon-carbon bonds with stereocontrol. lookchem.com | Avoids the use of metal catalysts, milder reaction conditions. |
| Enzymatic Desymmetrization | Use of enzymes to selectively react with one of two enantiotopic groups in a meso compound. lookchem.com | High stereoselectivity, environmentally friendly. |
| Mitsunobu Reaction | A versatile reaction for inverting the stereochemistry of an alcohol. google.com | Can be used to create specific stereoisomers from a common precursor. |
Exploration of this compound in Advanced Materials and Nanotechnology
The polyol structure of this compound and its stereoisomers, like erythritol (B158007), makes them attractive candidates for applications in materials science and nanotechnology.
Future research directions include:
Phase Change Materials (PCMs): Erythritol, the (2R,3S) stereoisomer, is being investigated as a PCM for solar thermal energy storage due to its suitable melting point and high latent heat of fusion. bohrium.combohrium.com Further research could focus on creating composite PCMs to enhance thermal stability and control supercooling. bohrium.com
Polymer Building Blocks: As a tetraol, this compound can serve as a cross-linking agent or a monomer in the synthesis of polyesters and other polymers. solubilityofthings.commdpi.com Adjusting the stereochemistry of the polyol can be used to fine-tune the physical properties, degradability, and biocompatibility of these polymers for applications in areas like biomedical engineering. mdpi.comresearchgate.net
Nanoparticle Formulation: this compound can be used in the synthesis of nanoparticles, such as lignin (B12514952) nanoparticles, where it can act as a solvent or stabilizer. google.com The surface properties of these nanomaterials, which are crucial for their application, are influenced by such components. google.com
| Material Application | Role of this compound | Potential Impact |
| Phase Change Materials | The core component that stores and releases thermal energy. bohrium.combohrium.com | Development of efficient solar energy storage systems. bohrium.com |
| Bio-based Polyesters | Monomer or cross-linker to create branched or linear polymers. mdpi.comresearchgate.net | Creation of biocompatible and biodegradable materials for medical use. mdpi.com |
| Lignin Nanoparticles | Used as an organic solvent in the production process. google.com | Enhancing the properties of materials for applications like UV protection in textiles. google.com |
Deeper Mechanistic Studies of its Biological Interactions
Derivatives of this compound have shown interesting biological activities, but the underlying mechanisms are not fully understood.
Future research should aim for:
Protein Stabilization: The stereochemistry of this compound-based amphiphiles is known to be crucial for their effectiveness in stabilizing membrane proteins. smolecule.com Deeper mechanistic studies could elucidate the specific interactions at the molecular level that lead to this stabilization.
Antimicrobial and Anticancer Activity: Certain triazole derivatives of this compound have demonstrated antibacterial activity, for instance against Klebsiella pneumoniae. researchgate.netarabjchem.orgpreprints.org Further investigations are needed to understand the structure-activity relationship and the mechanism of action, which could lead to the development of new therapeutic agents. arabjchem.org
Enzyme Inhibition: The specific arrangement of hydroxyl groups could be exploited to design potent and selective enzyme inhibitors. The structural similarity to natural sugars makes it a candidate for interacting with carbohydrate-binding proteins or enzymes.
| Biological Activity | Derivative/Context | Research Findings |
| Protein Stabilization | Amphiphilic derivatives | Stereochemistry plays a key role in the efficacy of detergents for membrane proteins. smolecule.com |
| Antibacterial | 1,4-bis(3-mercapto-1H-1,2,4-triazol-5-yl)this compound | Active against Klebsiella pneumoniae. preprints.org |
| Anticancer | Unspecified derivatives | Some derivatives have shown potential in inhibiting cancer cell growth. smolecule.com |
Advanced Computational Modeling for Predictable Reactivity
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work.
Future computational studies could focus on:
Conformational Analysis: While the conformational landscape is influenced by intramolecular hydrogen bonding, a more detailed understanding of how solvent interactions affect these conformations is needed. smolecule.com Advanced computational models can simulate these interactions in various environments.
Reactivity Prediction: Using methods like Density Functional Theory (DFT), researchers can calculate parameters that predict the reactivity of different sites on the molecule. researchgate.net This can help in designing more efficient synthetic routes and understanding reaction mechanisms.
Molecular Docking: For biological applications, computational docking studies can predict how different stereoisomers and derivatives of this compound interact with biological targets like proteins and enzymes, helping to rationalize observed activities and design new, more potent compounds.
Investigations into Polyol Interactions at Interfaces
The behavior of polyols at interfaces is critical for a range of applications, from material science to atmospheric chemistry.
Future research in this area should include:
Surface Tension of Aqueous Solutions: The presence of multiple hydroxyl groups allows this compound to significantly influence the structure of water and the surface tension of aqueous solutions through hydrogen bonding. solubilityofthings.comnih.gov More systematic studies are needed to understand how concentration and the presence of other solutes affect these properties. researchgate.net
Interactions with Biomembranes: The way polyols interact with the lipid bilayers of cell membranes is of fundamental importance. Research could explore how this compound and its derivatives partition into membranes and affect their physical properties like fluidity and permeability.
Atmospheric Aerosols: this compound has been identified in atmospheric aerosols. researchgate.net Understanding its role in the formation and properties of secondary organic aerosols (SOA) requires further investigation into its interfacial properties and reactions in the complex multiphase environment of an aerosol particle.
Q & A
Basic Research Questions
Q. How can researchers distinguish between stereoisomers of Butane-1,2,3,4-tetrol (e.g., erythritol vs. threitol) experimentally?
- Methodology : Utilize NMR spectroscopy (¹H and ¹³C) to identify stereochemical configurations. For example, threitol [(2R,3R)-configuration] and erythritol [(2R,3S)-meso form] exhibit distinct splitting patterns due to differing vicinal coupling constants (³JHH). X-ray crystallography can confirm absolute configuration, as seen in studies resolving hydrogen-bonding networks in crystalline forms .
Q. What experimental precautions are critical when handling this compound in aqueous reactions?
- Methodology : Given its high solubility (880 g/100 mL at 25°C), ensure precise control of solvent ratios to avoid unintended supersaturation. Use inert atmospheres (e.g., nitrogen) for reactions sensitive to oxidation, and monitor pH to prevent decomposition, which occurs near boiling points (~330°C) .
Q. How can solubility discrepancies in literature be addressed during experimental design?
- Methodology : Replicate conditions from conflicting studies (e.g., temperature, purity of reagents). For instance, solubility variations may arise from impurities or hydration states. Validate results using techniques like gravimetric analysis or dynamic light scattering to quantify solute concentration .
Advanced Research Questions
Q. What strategies are effective for synthesizing stereochemically pure derivatives of this compound?
- Methodology : Employ kinetic resolution or enzymatic catalysis. For example, synthesize tetraacetate derivatives using acetic anhydride and pyridine, leveraging steric effects to favor specific stereoisomers. Characterize products via mass spectrometry and polarimetry to confirm enantiomeric excess .
Q. How does the stereochemistry of this compound influence its role in pharmaceutical intermediates?
- Methodology : Investigate hydrogen-bonding patterns using DFT calculations to predict reactivity. For instance, the (2R,3S)-meso form’s symmetry may enhance crystallinity in drug formulations, while threitol’s chirality could serve as a chiral auxiliary in asymmetric synthesis .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound complexes?
- Methodology : Use 2D NMR (e.g., COSY, HSQC) to map proton-proton correlations and assign hydroxyl group interactions. For metal complexes, pair NMR with EPR or XAS to probe coordination geometry and oxidation states .
Q. How can computational modeling optimize this compound’s application in green chemistry?
- Methodology : Perform molecular dynamics simulations to study its solvation behavior in ionic liquids or deep eutectic solvents. Predict thermodynamic parameters (e.g., ΔG_solvation) to guide solvent selection for catalytic systems .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point data for this compound (e.g., 88–90°C vs. 117–121°C)?
- Methodology : Verify the compound’s purity via HPLC or DSC. Differences may arise from polymorphic forms (e.g., anhydrous vs. hydrated). Re-crystallize under controlled conditions (e.g., slow evaporation vs. rapid cooling) and compare DSC thermograms .
Safety and Compliance
Q. What are the key safety protocols for synthesizing this compound derivatives with reactive groups (e.g., sulfonates)?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
